Product packaging for hemoglobin Hobart(Cat. No.:CAS No. 111417-21-1)

hemoglobin Hobart

Cat. No.: B1168704
CAS No.: 111417-21-1
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Description

Hemoglobin Hobart is a naturally occurring human hemoglobin variant characterized by a point mutation in the alpha-globin chain, where a histidine residue at position 20 of the B helix is substituted with an arginine (α20(B1)His→Arg) . This variant was first identified in a family of British nationality and is present at a level of approximately 17.9% in heterozygous individuals . The substitution occurs at an externally located amino acid on the hemoglobin molecule, a key structural feature that research indicates does not lead to significant functional alterations or clinical symptoms in carriers, who present with normal hematological findings . This makes this compound an invaluable tool for researchers investigating the relationship between hemoglobin's tertiary structure and its stability and function. The mutation's location on the surface of the B helix provides a unique model for studying how external substitutions impact protein electrophoretic mobility without disrupting the critical heme-binding pocket or the allosteric mechanisms governed by the interface between alpha and beta subunits . Scientists utilize this variant in biochemical and biophysical studies to explore the principles of allostery, protein folding, and the effects of surface charge modifications on protein behavior . As a stable, non-pathological variant, it serves as an excellent control in comparative studies of more disruptive hemoglobinopathies. This product is supplied for research applications only and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

111417-21-1

Molecular Formula

C24H28N2O4

Synonyms

hemoglobin Hobart

Origin of Product

United States

Discovery and Initial Characterization of Hemoglobin Hobart

Historical Context of Variant Identification

Hemoglobin Hobart was identified in a 60-year-old female of British nationality who presented with a history of severe rheumatoid arthritis and refractory microcytic anemia or iron deficiency nih.govtandfonline.com. The detection of a hemoglobin variant during a routine screening indicated the need for further investigation nih.govtandfonline.com. This discovery highlights the historical context where many hemoglobin variants were identified through clinical and laboratory manifestations, often before widespread DNA sequencing was feasible nih.gov. The initial findings suggested electrophoretic characteristics similar to Hemoglobin Lepore, but the variant's level prompted more detailed analysis nih.govtandfonline.com.

Methodological Approaches in Early Detection and Isolation

The early detection and isolation of this compound relied on established protein separation techniques to identify and purify the aberrant hemoglobin molecule.

Following the initial detection by electrophoresis, chromatographic techniques were employed to purify the variant hemoglobin. Column chromatography was utilized to isolate the aberrant hemoglobin molecule from the patient's hemolysate nih.govtandfonline.com. Chromatographic methods, such as high-performance liquid chromatography (HPLC), are widely used for separating hemoglobin variants based on differences in their physical properties and are capable of resolving and quantifying various hemoglobin types nih.govrrml.rolearnhaem.com. Purification through column chromatography was a crucial step to obtain a sample of the variant hemoglobin free from other hemoglobin fractions and cellular components, enabling subsequent detailed structural analysis nih.govtandfonline.com.

Molecular Architecture and Substitutional Impact of Hemoglobin Hobart

Identification of the Specific Amino Acid Substitution: Alpha 20(B1)His----Arg

The defining feature of Hemoglobin Hobart is the substitution of a histidine residue by an arginine residue at position 20 of the alpha-globin chain. This is denoted as alpha 20(B1)His----Arg nih.govwikipedia.orgwikipedia.org. The identification of this specific change was achieved through detailed structural analysis techniques, including peptide mapping and amino acid analysis of the purified variant hemoglobin nih.govwikipedia.orgwikipedia.org.

Location of the Substitution within the Alpha-Globin Chain (B-Helix)

The amino acid substitution in this compound is located at the first residue in the B helix of the alpha-globin chain nih.govwikipedia.orgwikipedia.org. Hemoglobin is a tetrameric protein, typically composed of two alpha (α) and two beta (β) globin subunits in adult hemoglobin (Hemoglobin A) wikipedia.orguni.lu. Each globin subunit contains alpha-helical segments labeled A through H wikipedia.org. The B helix is one of these conserved alpha-helical regions within the globin fold wikipedia.orgribocentre.org.

Theoretical Frameworks for Predicting Functional Consequences Based on Structural Alterations

Theoretical frameworks are employed to predict the potential functional consequences of structural alterations in proteins like hemoglobin variants nih.gov. These frameworks often consider the location of the amino acid substitution, the nature of the substituting amino acid (e.g., changes in size, charge, hydrophobicity), and the known functional sites and conformational dynamics of the protein wikipedia.orgnih.govnih.gov.

In the case of hemoglobin, functional properties such as oxygen affinity, cooperativity, and stability are closely linked to its tertiary and quaternary structures and the transitions between the tense (T) and relaxed (R) states wikipedia.orgfishersci.senih.gov. Amino acid substitutions can affect these properties by altering subunit interactions, the heme pocket environment, or the binding sites for allosteric regulators such as 2,3-diphosphoglyceric acid, protons, and carbon dioxide wikipedia.orgnih.gov.

For this compound, the theoretical framework would consider the external location of the alpha 20(B1) substitution nih.govwikipedia.orgwikipedia.org. Substitutions on the protein surface are generally less likely to disrupt core structural elements or critical functional interfaces compared to those in the hydrophobic interior or at subunit contact points wikipedia.orgnih.gov. While changes in surface charge can influence interactions with other molecules or the cellular environment, the prediction for this compound is that this specific external substitution does not significantly impair oxygen transport function nih.govwikipedia.orgwikipedia.org. This aligns with observations from family studies which have shown normal hematological findings in individuals heterozygous for this compound nih.govwikipedia.orgwikipedia.org.

Examples of other hemoglobin variants, such as Hemoglobin S, where a single substitution (Glu6Val in the beta chain) in a critical region leads to significant structural changes (polymerization) and severe functional consequences (sickling), highlight the importance of the substitution's location and the nature of the amino acids involved in determining the impact of a variant nih.govciteab.com. Theoretical models and computational tools can help assess the predicted impact of a mutation on protein stability, folding, and interactions, contributing to the understanding of observed phenotypes nih.govnih.gov.

Biochemical and Functional Investigations of Hemoglobin Hobart

Research into Oxygen Binding Characteristics

Research into the oxygen binding characteristics of hemoglobin variants is crucial for understanding their physiological impact. The ability of hemoglobin to bind and release oxygen efficiently is fundamental to its role in oxygen transport.

Analysis of Oxygen Equilibrium Curves

Oxygen equilibrium curves, also known as oxygen dissociation curves, illustrate the relationship between the partial pressure of oxygen (pO₂) and the percentage of hemoglobin saturation with oxygen (SaO₂) nih.govlitfl.com. The characteristic sigmoidal shape of the curve for wild-type hemoglobin A (Hb A) reflects cooperative binding, where the binding of one oxygen molecule increases the affinity of hemoglobin for subsequent oxygen molecules nih.govlitfl.comnih.govthemedicalbiochemistrypage.org. Shifts in this curve indicate altered oxygen affinity. A leftward shift signifies increased oxygen affinity, while a rightward shift indicates decreased oxygen affinity nih.govlitfl.comnih.gov.

While general principles of oxygen equilibrium curves and their analysis are well-established for hemoglobin variants nih.govlitfl.comnih.govthemedicalbiochemistrypage.org, specific detailed research findings or data tables directly pertaining to the oxygen equilibrium curve of Hemoglobin Hobart were not prominently available in the provided search results. The initial report on this compound suggested that the substitution, being externally placed, would not be expected to cause any functional problems nih.govtandfonline.com. One family member heterozygous for Hb Hobart was reported to have a P50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated) of 26.5 mm Hg, which was the same as a normal control corrected to pH 7.4 tandfonline.com. This suggests that, at least under standard conditions, the oxygen affinity of this compound may be similar to that of Hb A.

Examination of Allosteric Regulation and Effector Binding (e.g., 2,3-BPG, pH, CO2)

Hemoglobin's oxygen affinity is subject to allosteric regulation by various effectors, including 2,3-bisphosphoglycerate (B1242519) (2,3-BPG), pH, and carbon dioxide (CO₂) nih.govthemedicalbiochemistrypage.orgtuscany-diet.netjumedicine.comditki.comwikipedia.org. These effectors bind to sites distinct from the oxygen-binding site and influence the conformational state of the hemoglobin molecule, shifting the equilibrium between the low-affinity "tense" (T) state and the high-affinity "relaxed" (R) state nih.govtuscany-diet.netjumedicine.comditki.comwikipedia.orgacutecaretesting.org.

2,3-BPG: 2,3-BPG is an important allosteric regulator in red blood cells that binds to deoxyhemoglobin and stabilizes the T state, thereby reducing oxygen affinity and promoting oxygen release to tissues nih.govthemedicalbiochemistrypage.orgtuscany-diet.netjumedicine.comditki.comwikipedia.org. The binding site for 2,3-BPG involves residues in the beta chains tuscany-diet.netjumedicine.comjumedicine.com.

pH (Bohr Effect): The Bohr effect describes the phenomenon where a decrease in pH (increase in H⁺ ions) lowers hemoglobin's oxygen affinity, facilitating oxygen release in metabolically active tissues litfl.comnih.govjumedicine.comditki.comwikipedia.orgnih.gov. Conversely, a higher pH in the lungs favors oxygen binding nih.govwikipedia.org. Protons bind to various sites on hemoglobin, contributing to this effect nih.govwikipedia.org.

CO₂: Carbon dioxide also influences oxygen affinity. It can bind directly to the amino termini of globin chains to form carbaminohemoglobin, which stabilizes the T state nih.govwikipedia.org. Additionally, CO₂ affects pH through the formation of carbonic acid nih.govwikipedia.org.

Given that the amino acid substitution in this compound is located on the alpha chain at position 20 nih.govtandfonline.com, which is described as externally placed and not expected to cause functional problems nih.govtandfonline.com, it is less likely to directly impact the well-characterized binding sites for 2,3-BPG, which are primarily located in the beta chains tuscany-diet.netjumedicine.comjumedicine.com. Similarly, while pH and CO₂ influence hemoglobin function broadly litfl.comnih.govjumedicine.comditki.comwikipedia.orgnih.gov, the specific effect of the His→Arg substitution at α20 on these allosteric regulations would require direct experimental investigation, and such specific data for this compound were not found in the provided search results.

Hemoglobin Stability Research

Hemoglobin stability is an important biochemical property. Unstable hemoglobin variants can precipitate within red blood cells, forming Heinz bodies and leading to hemolytic anemia nih.govsysmex.dkmayocliniclabs.com. Various tests are used to assess hemoglobin stability, including heat, isopropanol, mechanical agitation, and zinc acetate (B1210297) tests, as well as the Heinz body test nih.govmayocliniclabs.com.

The substitution in this compound is at an externally placed amino acid in the alpha chain nih.govtandfonline.com. The initial report suggested that this location would not be expected to cause any functional problems nih.govtandfonline.com. The family members heterozygous for Hb Hobart were reported to have normal hematological findings nih.govtandfonline.com. While a comprehensive assessment of this compound's stability through specific laboratory tests was not detailed in the provided search results, the reported normal hematological findings in carriers suggest that this compound is likely a stable variant. Unstable hemoglobin variants are often associated with hemolytic anemia nih.govsysmex.dkmayocliniclabs.com.

Comparative Biochemical Properties with Wild-Type Hemoglobin A and Other Variants

Hemoglobin A (Hb A), the predominant form of hemoglobin in adults, consists of two alpha and two beta subunits (α₂β₂) themedicalbiochemistrypage.orgwikipedia.orgmhmedical.comwikipedia.orgbiron.com. Hemoglobin variants arise from genetic mutations that lead to alterations in the amino acid sequence of the globin chains, affecting the structure, properties, and stability of the hemoglobin molecule nih.govwikipedia.orgsysmex.dkwikipedia.org. Over 1000 naturally occurring human hemoglobin variants have been discovered, with physiological effects ranging from insignificant to severe nih.govwikipedia.org.

This compound is an alpha chain variant with a His→Arg substitution at position 20 (B1) nih.govtandfonline.com. This contrasts with Hb A, which has histidine at this position in the alpha chain nih.govtandfonline.com. The substitution of a neutral histidine residue at alkaline pH with a basic arginine residue makes this compound more positively charged than Hb A at alkaline pH, which affects its electrophoretic mobility tandfonline.com. On electrophoresis at alkaline pH, this compound showed characteristics similar to Hb Lepore nih.govtandfonline.com.

The initial study on this compound noted that the substitution is at an externally placed amino acid and was not expected to cause functional problems nih.govtandfonline.com. This is supported by the finding of normal hematological parameters in individuals heterozygous for Hb Hobart nih.govtandfonline.com. This contrasts with many other hemoglobin variants, such as Hemoglobin S (Hb S) and Hemoglobin C (Hb C), which are beta chain variants that cause sickle cell disease and mild chronic hemolytic anemia, respectively, due to their altered biochemical properties and propensity to polymerize or crystalize under certain conditions wikipedia.orgmdpi.com. Other variants can have altered oxygen affinity, leading to conditions like polycythemia or cyanosis nih.gov. Based on the available information, this compound appears to be a benign variant with biochemical properties largely similar to Hb A in terms of oxygen affinity under normal conditions, with a notable difference in electrophoretic mobility due to the charge change.

Electrophoretic Mobility Comparison at Alkaline pH

Hemoglobin TypeCharge at Alkaline pHExpected Mobility vs Hb A
Hemoglobin ALess positiveReference
This compoundMore positiveLess than Hb A

Comparison of Amino Acid at Alpha 20 (B1)

Hemoglobin TypeAmino Acid at α20 (B1)
Hemoglobin AHistidine
This compoundArginine

Genetic Basis and Inheritance Patterns of Hemoglobin Hobart

Identification of the Underlying Globin Gene Mutation

Hemoglobin Hobart is characterized by a specific point mutation in the alpha globin gene. This mutation results in the substitution of a histidine residue at position 20 (B1) of the alpha globin chain with an arginine residue (α20(B1)His→Arg). nih.gov This substitution occurs at the first residue in the B helix of the alpha chain. nih.gov

Research has identified the genetic change associated with this compound as HBA1:c.62A>G or HBA2:c.62A>G. ithanet.euithanet.eu This indicates a transition from Adenine (A) to Guanine (G) at nucleotide position 62 in either the HBA1 or HBA2 gene, both of which encode for alpha globin chains. ithanet.euithanet.eu

Pedigree Analysis and Mode of Inheritance

Pedigree analysis is a fundamental tool used to trace the inheritance of traits and genetic disorders through generations of a family. ebsco.com By examining a pedigree chart, researchers can determine the mode of inheritance, such as autosomal dominant, autosomal recessive, or X-linked. ebsco.com

In the case of this compound, family studies have shown that the variant is inherited. At least three relatives of the initial case were found to be heterozygous for this compound. nih.gov This pattern, where heterozygous individuals carry the variant, is consistent with an autosomal dominant mode of inheritance for the presence of the variant itself, although the clinical significance in heterozygotes appears minimal based on available information. nih.gov Hemoglobinopathies, in general, are often inherited in an autosomal co-dominant manner, meaning both alleles in a heterozygous individual are expressed. oncohemakey.com

Research into Genotype-Phenotype Correlations at the Molecular Level

Genotype-phenotype correlation studies aim to understand how specific genetic variations (genotype) relate to the observable characteristics or clinical manifestations (phenotype) in individuals. nih.govdergipark.org.tr For hemoglobin variants, this involves examining how the altered protein structure due to a mutation affects its function and, consequently, the health of the individual.

The substitution in this compound (α20(B1)His→Arg) is located at an externally placed amino acid in the hemoglobin molecule. nih.gov Based on the molecular structure, a substitution at this position is not expected to cause significant functional problems. nih.gov This molecular-level analysis aligns with the observation that family members heterozygous for this compound have shown normal hematological findings. nih.gov

While studies on other hemoglobin variants, such as those causing HbH disease or beta-thalassemia, have explored detailed genotype-phenotype correlations ranging from mild to severe clinical presentations depending on the specific mutations and genotypes, the available information on this compound suggests a benign or near-benign phenotype in heterozygotes. nih.govdergipark.org.trbahrainmedicalbulletin.com

Population Genetics Studies and Distribution (if applicable)

Population genetics studies investigate the genetic variation within populations and how the frequency of specific alleles and genotypes changes over time and across different geographic regions. For hemoglobin variants, these studies can reveal the prevalence of a variant in a particular population and provide insights into its origins and potential selective pressures, such as resistance to malaria, which has influenced the distribution of some hemoglobinopathies. nih.gov

Advanced Methodologies for Comprehensive Hemoglobin Hobart Research

Proteomic Techniques for Variant Characterization

Proteomic techniques focus on the protein itself, allowing for the separation, identification, and characterization of different hemoglobin species based on their biochemical properties.

High-Performance Liquid Chromatography (HPLC) in Research

HPLC is a widely used diagnostic method for hemoglobin variants in many laboratories globally. learnhaem.com This technique separates hemoglobin fractions based on their ionic interactions with a stationary phase in a column, using a gradient of increasing ionic strength. learnhaem.com Each hemoglobin variant has a characteristic retention time, which aids in its identification. learnhaem.comjmchemsci.com HPLC is effective in detecting and resolving numerous hemoglobin variants and can quantify the amount of variant hemoglobin present. learnhaem.com While HPLC can separate many common variants, it may not differentiate between certain hemoglobins (B146990) with similar properties, such as HbA₂ and HbE. learnhaem.com The analysis typically involves lysing and diluting an anticoagulated blood specimen before injection into the column. learnhaem.com The eluate passes through a photometer that measures changes in absorbance, generating a chromatogram with peaks representing different hemoglobin fractions. jmchemsci.com

HPLC has demonstrated superiority over traditional electrophoresis for differentiating and identifying certain hemoglobin families and variants with similar electrophoretic mobilities. scispace.com Studies have shown that retention time on HPLC is reliable and reproducible for detecting and identifying hemoglobin variants. scispace.com

Isoelectric Focusing (IEF) in Research

Isoelectric Focusing (IEF) is another sensitive technique used for separating hemoglobin species. mdpi.com IEF separates hemoglobin variants based on their isoelectric point (pI), the pH at which a protein has no net electrical charge. mdpi.com In IEF, hemoglobin variants migrate through a pH gradient in a gel medium until they reach their pI, resulting in narrow, well-resolved bands. mdpi.com This method offers high resolution and can separate various hemoglobins, including HbF, HbA, HbS, HbC, HbDPunjab, HbE, and HbOArab. mdpi.com IEF provides a precise picture of the hemoglobin profile and is widely used due to its relatively low cost. mdpi.com Combining HPLC and IEF can improve the predictive accuracy for diagnosing rare hemoglobin variants. aun.edu.egresearchgate.netsmj.org.sa A study involving 40 patients with rare beta-chain variants found that using both HPLC retention time and IEF position provided an accurate presumed diagnosis in the majority of cases (97.5%). aun.edu.egresearchgate.netsmj.org.sa

Mass Spectrometry-Based Approaches for Protein Analysis

Mass spectrometry (MS) is a powerful tool for the detection and characterization of hemoglobin variants, offering enhanced sensitivity compared to some traditional methods. nih.govnih.gov MS can accurately determine the molecular weight (mass) of globin chains, allowing for the identification of mass changes indicative of amino acid substitutions. lcms.cz Early applications of MS, such as Electrospray Ionization Mass Spectrometry (ESI-MS) and MALDI-TOF MS, were used for molecular weight profiling of intact globin chains and peptide mass mapping of tryptic digests. nih.govlcms.cz ESI-MS played a significant role in identifying previously unreported or electrophoretically silent variants. lcms.cz

MS-based approaches can identify variants that differ by only a small mass change, which can be challenging with other methods. nih.govchromatographyonline.com Combining MS with chromatographic or electrophoretic methods is considered optimal for detecting hemoglobin variants. nih.gov Recent advancements include liquid chromatography-high-resolution mass spectrometry (LC-HRMS) methods that can separate and identify hemoglobin subunits with mass shifts less than 1 Da. chromatographyonline.com Top-down protein analysis using techniques like capillary electrophoresis-high-resolution mass spectrometry (CE-HR-MS) allows for the characterization of primary structures and confirmation of variant identification by analyzing intact proteins without prior digestion. ashpublications.org

Genomic Techniques for Mutation Analysis

Genomic techniques focus on analyzing the DNA sequence of globin genes to identify the specific mutations causing hemoglobin variants.

Polymerase Chain Reaction (PCR)-Based Methods (e.g., qPCR, ddPCR)

Polymerase Chain Reaction (PCR) and its variants are fundamental techniques for amplifying specific DNA sequences, enabling the detection of globin gene mutations. Numerous PCR-based methods have been developed for detecting hemoglobin gene mutations. nih.gov These include techniques like the Amplification Refractory Mutation System (ARMS), which discriminates between normal and mutant alleles using primers designed to match specific sequences. nih.govtandfonline.com Real-time PCR (qPCR) allows for the monitoring of DNA amplification in real-time and can be used for rapid genotyping of hemoglobin variants. oup.com

Droplet Digital PCR (ddPCR) is a highly sensitive and quantitative PCR-based technique that can amplify low amounts of target DNA molecules and provide absolute copy number quantification without requiring a standard curve. ashpublications.orgspandidos-publications.commdpi.com ddPCR has shown higher precision at lower mutation burdens compared to qPCR. mdpi.comnih.gov It has been applied in the context of hemoglobinopathies, including for quantifying globin gene expression and for non-invasive prenatal diagnosis of thalassemia by analyzing cell-free fetal DNA. ashpublications.orgspandidos-publications.com

DNA Sequencing Technologies (e.g., Sanger, Next-Generation Sequencing)

DNA sequencing is the gold standard method for screening unknown mutations in globin genes. nih.gov Sanger sequencing, also known as chain-termination sequencing, is a robust technique capable of determining the sequence of nucleotide bases with high accuracy (99.9%). ncgmglobal.com It is used to identify point mutations and small insertions/deletions in specific DNA regions. ncgmglobal.comdnalabsindia.com Sanger sequencing is often used to confirm variants detected by other methods, such as HPLC or Next-Generation Sequencing (NGS), and for targeted analysis of at-risk family members or prenatal testing. ncgmglobal.comdnalabsindia.com Sequencing of the coding regions and introns of globin genes (HBA1, HBA2, and HBB) in both directions can identify hemoglobin variants not easily diagnosed by electrophoresis or HPLC and determine the cause of conditions like non-deletional alpha-thalassemia or beta-thalassemia. uw.eduuw.eduwashington.edu

Next-Generation Sequencing (NGS) has revolutionized genetic diagnosis, allowing for the simultaneous analysis of multiple genes or even the entire genome. eurobloodnet.eunih.govnih.gov NGS enables comprehensive analysis of the alpha- and beta-globin gene clusters in a single assay, detecting single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variants (CNVs). mdpi.com NGS offers high sensitivity and can detect rare or silent variants that might be missed by conventional methods. eurobloodnet.eumdpi.comresearchgate.netashpublications.org Targeted NGS panels for globin genes are particularly useful for diagnosing complex cases, unstable hemoglobinopathies, and for high-throughput carrier screening. eurobloodnet.eunih.govmdpi.comresearchgate.netashpublications.org While traditional methods combining hematology, hemoglobin separation, and classical DNA methods can diagnose the majority of cases, NGS is a valuable addition, especially for complex scenarios or large-scale screening programs. nih.govresearchgate.net

Structural Biology Approaches

X-ray Crystallography for High-Resolution Structure Determination

X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays passing through a crystal, researchers can reconstruct a three-dimensional model of the molecule within the crystal. grantome.comfrontiersin.org This method has been fundamental in hemoglobin research, providing the first high-resolution structures and laying the groundwork for understanding its allosteric properties and oxygen binding mechanisms. frontiersin.orgnih.gov

For hemoglobin variants, X-ray crystallography can provide detailed insights into how a specific mutation, such as the His→Arg substitution in Hemoglobin Hobart, alters the local and global protein structure. By comparing the crystal structure of this compound to that of wild-type hemoglobin A, researchers can identify structural rearrangements, changes in inter-subunit contacts, or alterations in the heme pocket environment that might arise from the mutation. Studies on other hemoglobin variants have utilized X-ray crystallography to pinpoint structural features essential for function and to understand the structural basis of altered oxygen affinity or stability. grantome.comfrontiersin.orgnih.govnih.govbiomedpharmajournal.org Obtaining diffraction-quality crystals of hemoglobin variants can sometimes require optimization of crystallization conditions, and both naturally sourced and recombinantly produced hemoglobin can be used. frontiersin.orgnih.gov

Note: Specific published research detailing the determination of the high-resolution crystal structure of this compound using X-ray crystallography was not found in the conducted search.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. These simulations provide dynamic insights into protein behavior, including conformational changes, flexibility, and interactions with the solvent and other molecules. MD simulations complement static structural data obtained from techniques like X-ray crystallography by illustrating the protein's behavior in a more native-like, dynamic environment.

In the context of hemoglobin research, MD simulations have been used to study the transition between the low-oxygen-affinity T-state and the high-oxygen-affinity R-state, the dynamics of the heme pocket, and the influence of allosteric effectors. tandfonline.combiorxiv.orgelifesciences.orgnih.gov These simulations can reveal how amino acid substitutions in hemoglobin variants might affect the protein's flexibility, the stability of its different conformational states, and the dynamics of regions critical for function, such as the interfaces between subunits or the areas around the heme groups. Challenges in simulating large proteins like hemoglobin, such as the required size of the solvent box to accurately capture hydrophobic effects, have been explored in MD studies. biorxiv.orgelifesciences.org

Applying MD simulations to this compound could provide insights into whether the His→Arg substitution at position alpha 20 affects the flexibility of the B helix or its interactions with other parts of the alpha subunit or the adjacent beta subunit. Although the substitution is externally placed and not expected to cause major functional issues based on initial observations, MD simulations could potentially reveal subtle dynamic changes that are not apparent from static structures.

Note: Specific published research detailing molecular dynamics simulations conducted on this compound was not found in the conducted search.

Protein Engineering Methodologies for Functional Analysis of Variants

Protein engineering involves the modification of protein sequences through techniques like site-directed mutagenesis to alter or study protein function. For hemoglobin variants, protein engineering allows researchers to introduce specific amino acid substitutions and then analyze the resulting protein's biochemical and functional properties.

This approach is invaluable for understanding the relationship between hemoglobin structure and function, particularly how specific amino acid changes influence oxygen binding affinity, cooperativity, stability, and interactions with allosteric regulators. By creating and studying engineered hemoglobin variants, researchers can systematically investigate the functional consequences of mutations found in naturally occurring variants like this compound or design novel hemoglobins with desired properties. mdpi.comnih.govplos.orgfrontiersin.orgpreprints.org Functional analysis of engineered variants often involves measuring oxygen equilibrium curves, assessing protein stability, and evaluating interactions with other proteins or molecules. nih.govplos.orgfrontiersin.org

While this compound has been identified with a specific His→Arg substitution at alpha 20 nih.govtandfonline.com, protein engineering could be used to:

Confirm the functional neutrality of the alpha 20 His→Arg substitution by introducing this specific change into a wild-type hemoglobin A background and comparing its properties to the native protein.

Explore the effects of different amino acid substitutions at position alpha 20 to understand the structural and functional constraints at this site.

Introduce the this compound mutation into combination with other known hemoglobin mutations to study potential epistatic effects on structure and function.

Studies on other hemoglobin variants have successfully employed protein engineering to elucidate the phenotypic effects of specific amino acid replacements and understand the structural mechanisms underlying altered oxygen binding affinity. nih.govplos.orgfrontiersin.org

Broader Implications for Hemoglobin Research and Protein Science

Insights into Globin Gene Evolution and Variant Diversity

The existence of numerous hemoglobin variants, exceeding 1000 in humans, underscores the considerable genetic diversity within globin genes nih.govwikipedia.org. These variants typically arise from point mutations leading to single amino acid substitutions in the globin chains nih.govwikipedia.orgfastercapital.com. Studies on the evolution of hemoglobin and its genes provide a rich source of information regarding hemoglobin function and the regulation of globin gene expression nih.govnih.gov. The globin gene family has a long evolutionary history, with gene duplication events contributing to the formation of linked gene clusters psu.edu. While alpha-like globin gene complexes exhibit relative stability, beta-like globin gene clusters are more dynamic, showing evidence of transpositions and lineage-specific expansions and deletions nih.govnih.gov.

The diversity of hemoglobin variants across populations offers insights into genetic history and migration patterns, with certain variants being more prevalent in specific ethnic groups due to evolutionary pressures fastercapital.com. Hemoglobin Hobart, as an alpha-globin variant, contributes to the catalog of known variations in the alpha-globin gene, providing data points for evolutionary studies of this gene cluster. The identification of such variants in diverse populations helps to build a more comprehensive picture of the molecular evolution of the globin gene family and the mechanisms that generate protein diversity.

Future Research Directions in Hemoglobin Variant Analysis

Future research in the field of hemoglobin variant analysis, including variants like this compound, can focus on several key areas. Continued efforts to identify and characterize new hemoglobin variants using advanced techniques such as high-performance liquid chromatography (HPLC) and DNA sequencing are crucial for expanding the known spectrum of human hemoglobin diversity scielo.brresearchgate.net. Understanding the precise structural and functional consequences of specific substitutions, even in benign variants, can be further explored using advanced structural biology techniques and functional assays.

Investigating the potential long-term effects or subtle physiological impacts of seemingly benign variants, particularly in combination with other genetic factors or environmental influences, warrants further study kernmedical.com. The increasing availability of large-scale genomic and clinical datasets presents opportunities for population-level studies to assess the prevalence and distribution of specific variants and their potential associations with various health outcomes. Furthermore, continued interdisciplinary collaboration among clinicians, biochemists, geneticists, and computational biologists is essential for the effective diagnosis, characterization, and understanding of the growing number of hemoglobin variants researchgate.net.

Q & A

Q. What distinguishes hemoglobin Hobart from other hemoglobin variants in terms of structural and functional characteristics?

Methodological Approach: Utilize high-performance liquid chromatography (HPLC) and mass spectrometry to compare amino acid sequences and oxygen-binding affinity. Reference established protocols for glycated hemoglobin analysis, ensuring sample integrity by controlling storage conditions (e.g., temperature, anticoagulants) . Pair structural data with functional assays, such as oxygen dissociation curves, to correlate mutations with clinical phenotypes.

Q. How is this compound initially identified in clinical samples, and what are its primary biomarkers?

Methodological Approach: Employ capillary electrophoresis or HPLC for initial screening of hemoglobin variants. Validate findings with DNA sequencing to confirm mutations. Clinical biomarkers (e.g., erythrocyte counts, reticulocyte percentages) should be cross-referenced with biochemical data to rule out confounding factors like iron deficiency .

Q. What are the clinical implications of this compound in heterozygous versus homozygous states?

Methodological Approach: Conduct longitudinal cohort studies comparing hematological parameters (e.g., hemoglobin concentration, red cell distribution width) in carriers and non-carriers. Use multivariate regression to adjust for variables such as age, sex, and comorbidities. Reference guidelines for ethical data anonymization in human studies .

Advanced Research Questions

Q. How can conflicting data on this compound’s stability under oxidative stress be resolved?

Methodological Approach: Design controlled in vitro experiments using purified this compound exposed to reactive oxygen species (ROS). Measure denaturation rates via spectrophotometry and compare with wild-type hemoglobin. Address contradictions by standardizing ROS concentrations and buffer conditions across labs . Statistical tools like Bland-Altman plots can quantify inter-laboratory variability .

Q. What experimental frameworks are optimal for studying this compound’s interaction with allosteric modifiers (e.g., 2,3-DPG)?

Methodological Approach: Use isothermal titration calorimetry (ITC) to quantify binding affinity. Pair with molecular dynamics simulations to predict mutation-induced conformational changes. Ensure reproducibility by adhering to protocols from glycated hemoglobin studies, particularly for sample preparation and instrument calibration .

Q. How can researchers synthesize fragmented literature on this compound into a cohesive mechanistic model?

Methodological Approach: Apply systematic review methodologies with keyword blocks (e.g., “hemoglobin variant Hobart,” “oxygen affinity mutation”) across databases like PubMed and Web of Science. Use citation chaining to trace seminal studies. Critical appraisal tools (e.g., QUADAS-2) can evaluate bias in clinical reports .

Q. What ethical and logistical challenges arise in multi-center studies of this compound’s prevalence?

Methodological Approach: Develop standardized consent forms and data-sharing agreements compliant with regional ethics boards (e.g., IRB protocols). Use stratified sampling to ensure demographic representation. Reference guidelines for merging laboratory results with patient records while maintaining confidentiality .

Q. How should researchers design case-control studies to assess this compound’s association with thrombotic risk?

Methodological Approach: Define inclusion criteria (e.g., confirmed genotype, absence of thrombophilia mutations) and controls matched for age and ethnicity. Use Cox proportional hazards models to analyze time-to-event data. Pre-specify power calculations to justify sample sizes, referencing statistical frameworks for rare variants .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for reconciling discordant findings in this compound’s epidemiological data?

Methodological Approach: Apply meta-analytic techniques with random-effects models to account for heterogeneity. Sensitivity analyses can identify outliers or confounding variables (e.g., geographic variation in diagnostic criteria). Use forest plots to visualize effect sizes .

Q. How can machine learning enhance phenotype-genotype correlation studies for this compound?

Methodological Approach: Train algorithms on multi-omics datasets (e.g., proteomics, genomics) to predict clinical severity. Validate models using k-fold cross-validation and external cohorts. Ensure transparency by adhering to TRIPOD guidelines for predictive model reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.